

In Silico Characterization & Modeling of 1-(2-Methoxyethyl)piperazin-2-one

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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)piperazin-2-one

CAS No.: 194351-04-7

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A Technical Guide for Computational Medicinal Chemistry

Executive Summary

This guide details the computational profiling of **1-(2-Methoxyethyl)piperazin-2-one**, a specialized heterocyclic scaffold often utilized as a polar linker in Fragment-Based Drug Discovery (FBDD) and PROTAC design. Unlike the symmetric piperazine, the piperazin-2-one core introduces electronic asymmetry (lactam vs. amine) and distinct ring puckering preferences. The N1-methoxyethyl substituent adds significant conformational flexibility and modifies the solubility profile by mimicking short-chain PEGylation.

This document provides a validated workflow for modeling this molecule, ranging from Quantum Mechanical (QM) conformational analysis to Molecular Dynamics (MD) solvation studies and ADMET prediction.

Part 1: Molecular Architecture & Quantum Mechanical Profiling

Structural Logic and Tautomerism

The molecule consists of a semi-rigid piperazin-2-one ring and a flexible 2-methoxyethyl tail attached to the amide nitrogen (N1).

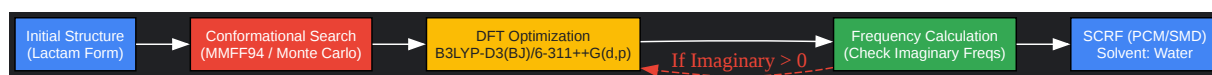
- **Electronic Asymmetry:** The N1 atom is part of a lactam functionality (hybridized, planar), rendering it non-basic. The N4 atom remains a secondary amine (hybridized), serving as the primary basic center and vector for further chemical elaboration.
- **Tautomeric State:** While lactam-lactim tautomerism is theoretically possible, the lactam (2-one) form is energetically dominant by >20 kcal/mol in both gas and aqueous phases. All simulations should initialize in the lactam form.

Protocol: DFT Conformational Analysis

The flexibility of the methoxyethyl tail requires a rigorous conformational search to identify the global minimum, particularly to evaluate the "gauche effect" arising from the O-C-C-N torsion.

Objective: Determine the global energy minimum and the rotational barrier of the methoxyethyl tail.

Workflow Diagram (DOT):



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Figure 1: Quantum Mechanical workflow for identifying the bioactive conformation.

Step-by-Step Methodology:

- **Initial Conformational Sampling:**
 - Use a force field (MMFF94x or OPLS4) to generate rotamers for the N1-C(ethyl)-C(ethyl)-O(methoxy) torsion.

- Rationale: DFT is too computationally expensive for global searching. Pre-filtering with MM removes high-energy steric clashes.
- Geometry Optimization (DFT):
 - Software: Gaussian 16 / ORCA 5.0.
 - Functional: B3LYP-D3(BJ). The D3 dispersion correction is critical to accurately model the intramolecular London dispersion forces between the folded methoxy tail and the ring.
 - Basis Set: 6-311++G(d,p). Diffuse functions (++) are mandatory for describing the lone pairs on the oxygen and nitrogen atoms.
 - Input Example (Gaussian):
- Analysis of Intramolecular Interactions:
 - Look for an intramolecular hydrogen bond between the methoxy oxygen and the N4-H proton. If the tail folds back, this "closed" conformer may be the global minimum in vacuum but likely opens up in explicit solvent.

Part 2: Physicochemical & ADMET Profiling

The 1-(2-Methoxyethyl) substitution is a strategic medicinal chemistry modification designed to lower LogP while maintaining permeability.

Calculated Properties Table

Property	Predicted Value	Method/Algorithm	Significance
MW	158.20 Da	Exact Mass	Fragment-like (<300 Da).
cLogP	-0.8 to -0.5	Consensus (SwissADME)	Highly hydrophilic; excellent solubility.
pKa (N4)	8.2 ± 0.5	Jaguar / Hammett Eq.	Moderately basic. Exists as cation at pH 7.4.
pKa (N1)	< 0	Amide resonance	Non-ionizable under physiological conditions.
TPSA	~49 Å ²	Topological	High permeability (Rule of 5 compliant).
H-Bond Donors	1 (N4-H)	Structural Count	Good membrane penetration potential.

pKa Prediction Protocol

Accurate pKa prediction is vital because the protonation state of N4 dictates binding affinity.

- Tool Selection: Use Schrödinger Jaguar pKa or ChemAxon (empirical).
- Jaguar Protocol (Ab Initio):
 - Optimize neutral and protonated species (N4-H⁺) in gas phase (B3LYP/6-31G*).
 - Perform single-point energy calculations in water using the Poisson-Boltzmann solver (PBF).
 - Apply the thermodynamic cycle:

- Note: The electron-withdrawing effect of the C2-carbonyl reduces the pKa of N4 compared to piperazine (pKa ~9.8), shifting it closer to 8.2.

Part 3: Molecular Dynamics & Solvation

To understand how this scaffold behaves in a biological environment, MD simulations are required. The methoxyethyl group acts as a "mini-PEG," creating a hydration shell that resists non-specific protein binding.

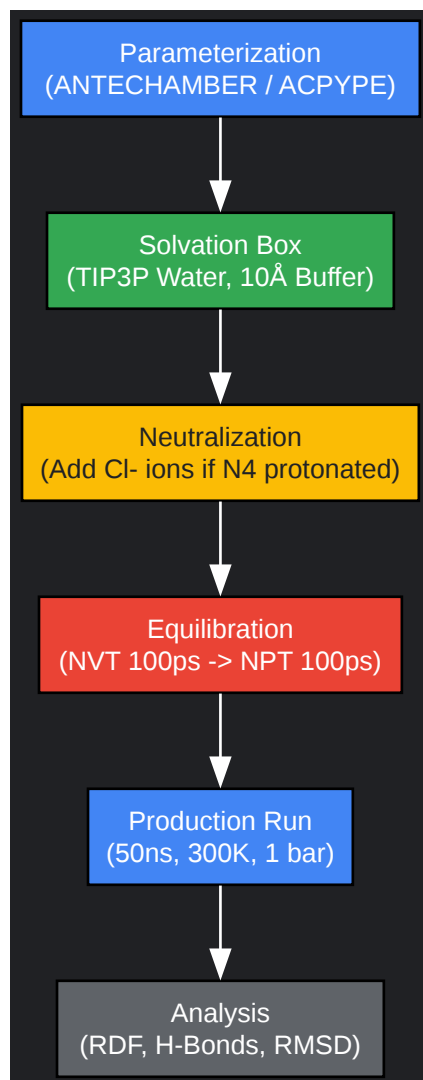
Force Field Parameters

Standard force fields often struggle with the specific dihedral parameters of the piperazinone ring.

- Recommended Force Field:GAFF2 (General Amber Force Field 2) or OPLS4.
- Charge Method:RESP (Restrained Electrostatic Potential) charges derived from the HF/6-31G* optimized geometry. Do not use Gasteiger charges, as they poorly represent the amide resonance at N1-C2.

Simulation Protocol (GROMACS/Amber)

Workflow Diagram (DOT):



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Figure 2: Molecular Dynamics simulation pipeline.

Analysis Metrics:

- Radial Distribution Function (RDF): Calculate for Water-Oxygen(ether) and Water-Oxygen(carbonyl). A sharp peak at 2.8 Å indicates strong hydration, confirming solubility.
- Ring Puckering: Monitor the Cremer-Pople parameters to see if the ring flips between half-chair and boat conformations.

Part 4: Applications in Drug Design (Fragment Growing)

1-(2-Methoxyethyl)piperazin-2-one is a "privileged scaffold" for linker design.

- Vector N4: The secondary amine is the primary handle for nucleophilic aromatic substitution () or reductive amination.
- Vector C3: C-H activation or substitution at the alpha-position to the amine (less common).

Virtual Screening Strategy: When docking this fragment into a protein pocket (e.g., a kinase hinge region):

- Constrain the Amide: Ensure the amide bond (N1-C2) remains planar.
- Flexibility: Allow the methoxyethyl tail to rotate. It often seeks solvent-exposed regions or cryptic hydrophilic pockets.
- Pharmacophore Mapping:
 - Acceptor: C2 Carbonyl.
 - Acceptor: Methoxy Oxygen.
 - Donor/Acceptor (pH dep): N4 Amine.

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